

# Application Notes and Protocols for Identifying Helios Target Genes using ChIP-seq

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## Compound of Interest

Compound Name: *Heliosin*

Cat. No.: *B1234738*

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### Introduction

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. It plays a crucial role in the development and function of various immune cells, particularly in maintaining the stability and suppressive function of regulatory T cells (Tregs). Dysregulation of Helios has been implicated in autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like Helios, providing critical insights into its regulatory networks and target genes. This document provides a detailed protocol for performing Helios ChIP-seq and analyzing the resulting data.

## Experimental Protocol: ChIP-seq for the Transcription Factor Helios

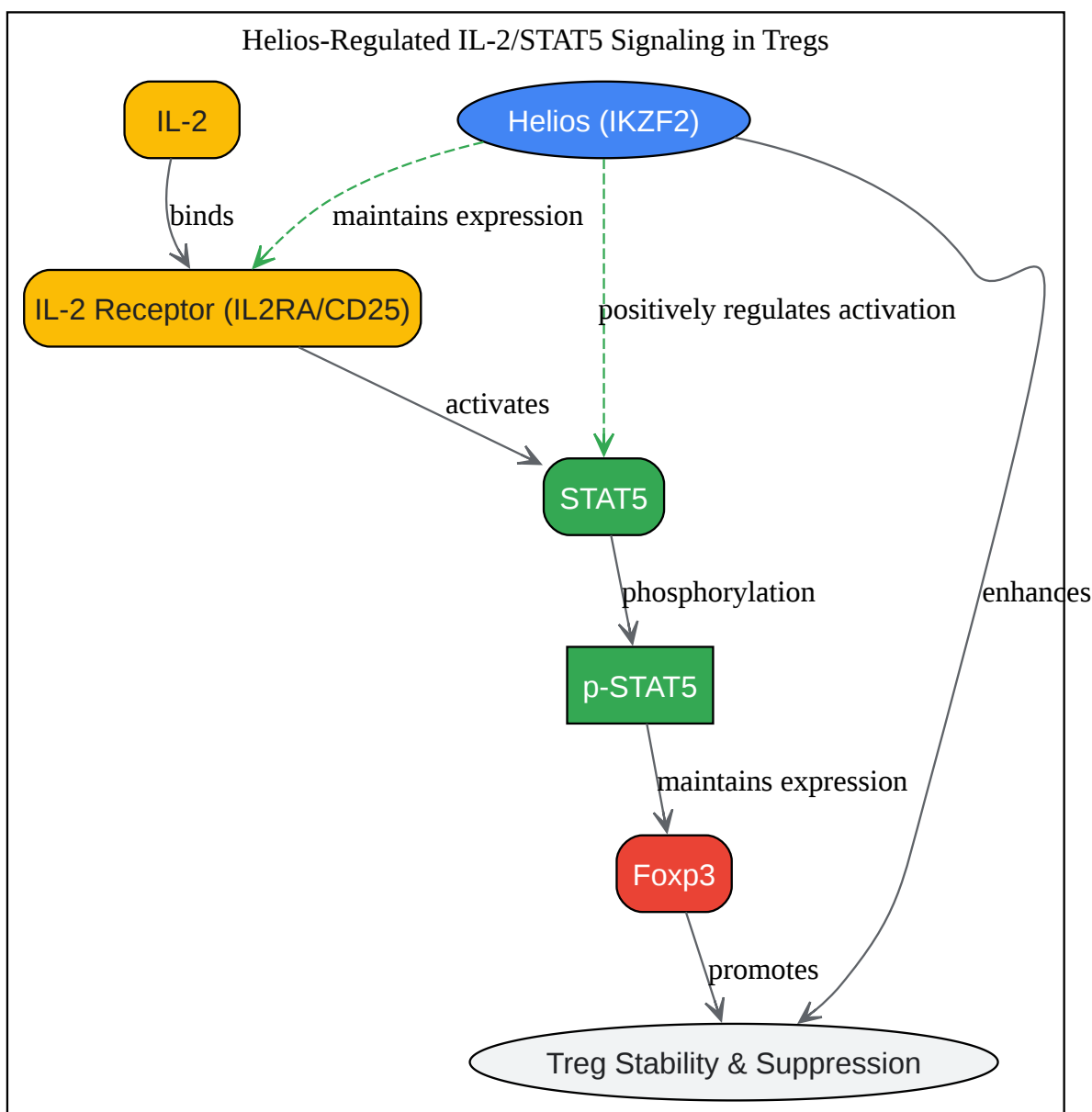
This protocol is optimized for identifying Helios binding sites in mammalian cells, such as regulatory T cells or the Jurkat T-cell line.

### Materials

- Cell Culture: Jurkat T-cells (e.g., ATCC TIB-152) or isolated primary regulatory T cells (Tregs).
- Cross-linking: 37% Formaldehyde (Methanol-free)
- Cell Lysis and Chromatin Shearing:
  - Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors)
  - Sonicator (e.g., Bioruptor)
- Immunoprecipitation:
  - ChIP-validated anti-Helios antibody (e.g., clone 22F6)
  - Control IgG antibody (from the same species as the anti-Helios antibody)
  - Protein A/G magnetic beads
  - ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
  - Wash Buffers (Low Salt, High Salt, LiCl, and TE)
- Elution and Reverse Cross-linking:
  - Elution Buffer (1% SDS, 0.1 M NaHCO<sub>3</sub>)
  - 5M NaCl
  - RNase A
  - Proteinase K
- DNA Purification: Phenol:Chloroform:Isoamyl Alcohol and DNA purification columns.
- Library Preparation and Sequencing:
  - DNA library preparation kit for next-generation sequencing (NGS)

- NGS platform (e.g., Illumina)

Experimental Workflow Diagram



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